molecular formula C18H21F3N4O4S B2945443 1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2034511-44-7

1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2945443
CAS No.: 2034511-44-7
M. Wt: 446.45
InChI Key: BAHDXKWDHMUWGD-UHFFFAOYSA-N
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Description

The compound 1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one features a hybrid structure combining a 1,2,4-triazol-5-one core with a piperidine moiety modified by a benzenesulfonyl-propanoyl group and a trifluoromethyl substituent. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the benzenesulfonyl-propanoyl chain may influence target binding and solubility .

Properties

IUPAC Name

2-[1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O4S/c1-23-16(18(19,20)21)22-25(17(23)27)13-7-10-24(11-8-13)15(26)9-12-30(28,29)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHDXKWDHMUWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step typically involves sulfonylation reactions using benzenesulfonyl chloride and a suitable base.

    Formation of the Triazolone Moiety: The triazolone ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Final Assembly: The final step involves coupling the piperidine ring with the triazolone moiety and introducing the trifluoromethyl group through appropriate reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The triazolone moiety can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison :

  • The trifluoromethyl group in the target compound may enhance lipophilicity and resistance to metabolic degradation compared to difluoromethyl or methyl substituents .

Piperidine-Modified Triazolones

Piperidine-linked triazolones exhibit diverse bioactivities. Notable examples:

Compound Name Substituents Key Features Computational Similarity (Tanimoto Index)* Reference
5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide 4-chlorophenylsulfonyl, trifluoromethylphenyl Sulfonyl-piperidine linkage; methyl sulfide tail 0.78 (Tanimoto, Morgan FP)
1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one Hydroxyphenyl-piperazine, benzyloxy Polar piperazine group enhances solubility 0.65 (Tanimoto, MACCS FP)

Comparison :

  • The target compound’s benzenesulfonyl-propanoyl group introduces steric bulk and electron-withdrawing effects absent in hydroxyphenyl-piperazine derivatives, likely altering target selectivity .

Electronic and Steric Effects of Substituents

  • Trifluoromethyl vs. Thione Groups: Replacing the triazolone oxygen with a thione (e.g., 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one) increases hydrogen-bonding capacity but reduces metabolic stability .
  • Sulfonyl vs. Acetyl Linkers : The benzenesulfonyl group in the target compound enhances acidity and π-π stacking compared to acetyl-linked derivatives (e.g., 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one), which may favor interactions with hydrophobic binding pockets .

Implications for Bioactivity

  • Agrochemical Potential: Structural parallels to carfentrazone-ethyl intermediates suggest herbicidal activity, with the sulfonyl-piperidine system possibly improving soil mobility .
  • Pharmaceutical Relevance : Piperidine-triazolone hybrids are explored for kinase inhibition; the trifluoromethyl group could enhance binding to ATP pockets .

Biological Activity

The compound 1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel piperidine derivative that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the compound's biological activity based on available literature, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a benzenesulfonyl group, and a triazole moiety. The presence of trifluoromethyl and methyl groups enhances its pharmacological properties. The molecular formula is C20H25N3O5SC_{20}H_{25}N_3O_5S, and its molecular weight is approximately 419.5 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Chemokine Receptor Modulation : Similar compounds have been shown to modulate chemokine receptors such as CCR5, which plays a critical role in inflammatory responses and cancer progression .
  • Inhibition of Tumor Cell Proliferation : Preliminary studies suggest that derivatives with similar structures can inhibit tumor cell proliferation. For instance, compounds targeting the KEAP1-NRF2-GPX4 axis have demonstrated significant anti-tumor activity by inducing ferroptosis in cancer cells .
  • Enzyme Inhibition : Compounds with related structures have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities reported for related compounds:

Activity TypeCompound ReferenceIC50 Value (µM)Notes
AChE Inhibition1-{1-[3-(benzenesulfonyl)...157.31Moderate inhibition
BChE Inhibition1-{1-[3-(benzenesulfonyl)...46.42Comparable to physostigmine
Tumor Cell Proliferation InhibitionPMSANot specifiedInduces ferroptosis

Case Studies

Several studies have explored the biological effects of compounds structurally related to This compound :

  • Study on Tumor Cells : A study evaluated the effects of a benzenesulfonamide derivative on various tumor cell lines. The compound inhibited cell proliferation and migration while triggering apoptosis through oxidative stress mechanisms .
  • Enzyme Activity Assessment : Another investigation focused on the enzyme inhibition profile of similar piperidine derivatives, revealing selective inhibition against BChE with potential implications for Alzheimer's disease treatment .

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